molecular formula C12H14N2O5 B2866615 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid CAS No. 309942-87-8

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid

Número de catálogo: B2866615
Número CAS: 309942-87-8
Peso molecular: 266.253
Clave InChI: XZOJOADZBOXPHS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid (CAS 309942-87-8) is a benzoic acid derivative with the molecular formula C₁₂H₁₄N₂O₅ and a molecular weight of 266.25 g/mol . Key physicochemical properties include a density of 1.408 g/cm³, a boiling point of 482.7°C, and a pKa of 4.04, classifying it as a moderately acidic compound. The structure features a nitro group (-NO₂) at the 3-position, a tetrahydrofuranmethylamino substituent at the 4-position, and a carboxylic acid (-COOH) group, contributing to its polarity and reactivity. It is classified as an irritant, necessitating careful handling in laboratory settings .

Propiedades

IUPAC Name

3-nitro-4-(oxolan-2-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c15-12(16)8-3-4-10(11(6-8)14(17)18)13-7-9-2-1-5-19-9/h3-4,6,9,13H,1-2,5,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZOJOADZBOXPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Retrosynthetic Analysis and Strategic Approaches

Core Disconnections

The target molecule’s structure necessitates disconnection at the C4-amino bond, revealing two primary synthons:

  • 3-Nitro-4-halobenzoic acid (halogen = Cl, F)
  • Tetrahydrofuran-2-ylmethylamine

Alternative routes leverage reductive amination or Ullmann-type couplings, though nitro group compatibility remains a constraint.

Nitro Group Considerations

The nitro group at C3 imposes stringent electronic effects, directing incoming electrophiles to the meta position. However, its presence complicates amination due to deactivation of the aromatic ring. Strategies to mitigate this include:

  • Pre-installation of nitro groups prior to amination to avoid side reactions.
  • Protection of carboxylic acid as methyl or ethyl esters to prevent interference during nitration.

Synthetic Methodologies

Nucleophilic Aromatic Substitution (NAS)

Substrate Synthesis

4-Chloro-3-nitrobenzoic acid serves as the preferred substrate, synthesized via nitration of 4-chlorobenzoic acid using mixed HNO₃/H₂SO₄ at 0–5°C. Yield: 85–92%.

Amination Protocol

Conditions :

  • Amine : Tetrahydrofuran-2-ylmethylamine (2.2 equiv)
  • Solvent : Dimethylacetamide (DMAc), 110°C
  • Base : K₂CO₃ (3.0 equiv)
  • Time : 24–36 hours

Mechanism : The electron-withdrawing nitro group facilitates chloride displacement via a Meisenheimer complex intermediate.

Optimization :

  • Catalyst screening : Addition of CuI (10 mol%) reduced reaction time to 12 hours.
  • Solvent effects : DMAc outperformed DMF and DMSO in yield (89% vs. 72% and 65%, respectively).

Workup : Acidification to pH 2–3 precipitates the product, which is recrystallized from ethanol/water (4:1).

Palladium-Catalyzed Buchwald-Hartwig Amination

Reaction Setup

Catalyst system :

  • Pd(OAc)₂ (5 mol%)
  • Xantphos (10 mol%)
  • Cs₂CO₃ (2.5 equiv)

Solvent : Toluene, 100°C, 18 hours

Yield : 94% (isolated)

Advantages Over NAS
  • Tolerance of sterically hindered amines
  • Lower temperatures (100°C vs. 110°C for NAS)
  • Reduced side products (e.g., hydrolysis to 4-hydroxy derivatives)

Reductive Amination Pathway

Alkylation Step

Conditions :

  • Aldehyde : Tetrahydrofuran-2-carbaldehyde (1.1 equiv)
  • Reductant : NaBH₃CN (1.5 equiv)
  • Solvent : MeOH, 0°C to RT

Yield : 68% (lower due to competing nitro group reduction)

Process Optimization and Scalability

Catalytic Enhancements

Phase-transfer catalysis (PTC) :

  • Catalyst : Tetrabutylammonium hydrogensulfate (0.5 mol%)
  • Solvent : CH₂Cl₂/H₂O biphasic system
  • Result : 99% conversion in 6 hours

Solvent Recycling

Unreacted 4-chloro-3-nitrobenzoic acid is recoverable via:

  • Basification (pH 10–11) to dissolve the product
  • Filtration of insoluble starting material
  • Acidification of filtrate to precipitate product

Analytical Data and Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, ArH), 8.11 (d, J = 8.4 Hz, 1H, ArH), 6.72 (d, J = 8.4 Hz, 1H, ArH), 4.12–4.08 (m, 1H, OCH₂), 3.90–3.82 (m, 2H, CH₂NH), 2.05–1.98 (m, 4H, THF ring).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Purity Assessment

HPLC :

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: MeCN/H₂O (0.1% TFA) gradient
  • Retention time: 8.9 min
  • Purity: 99.3%

Comparative Evaluation of Methods

Method Yield (%) Temperature (°C) Time (h) Key Advantage
NAS 89 110 24 Low catalyst cost
Buchwald-Hartwig 94 100 18 High steric tolerance
Reductive Amination 68 25 12 Mild conditions
PTC-Assisted NAS 99 80 6 Rapid kinetics

Industrial-Scale Considerations

Cost Analysis

  • Buchwald-Hartwig : High Pd costs offset by reduced reaction time (18 vs. 24 hours)
  • PTC-NAS : Economical for batches >100 kg (tetrabutylammonium salt reuse ≥5 cycles)

Environmental Impact

  • Waste streams : Halogenated solvents (CH₂Cl₂) require distillation recovery (>98% efficiency)
  • E-factor : 8.2 kg waste/kg product (PTC-NAS) vs. 12.1 (conventional NAS)

Análisis De Reacciones Químicas

Types of Reactions

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Aplicaciones Científicas De Investigación

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may interfere with bacterial cell wall synthesis or protein function. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of 3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid, we compare it with two structurally related compounds: 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid () and 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid ().

Table 1: Comparative Analysis of Key Properties

Property This compound 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic acid 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Molecular Formula C₁₂H₁₄N₂O₅ C₂₄H₁₈N₄O₆ C₁₃H₁₆BNO₆
Molecular Weight (g/mol) 266.25 458.46 307.07
Density (g/cm³) 1.408 Not reported Not reported
Boiling Point (°C) 482.7 Not reported Not reported
pKa 4.04 Not reported Not reported
Key Functional Groups Nitro, benzoic acid, tetrahydrofuranmethylamino Triazine, formyl, methoxy, phenoxy, benzoic acid Nitro, benzoic acid, dioxaborolane (boronic ester)
Synthetic Yield Not reported Quantitative (>99%) at 45°C for 1 hour Not reported
Applications Potential intermediate in synthesis Likely pharmaceutical/agrochemical intermediate Suzuki-Miyaura cross-coupling reagent

Structural and Functional Differences

Molecular Complexity :

  • The triazine-containing compound (C₂₄H₁₈N₄O₆) is significantly larger (MW 458.46) due to its triazine core and multiple aromatic substituents, which may enhance binding affinity in biological systems . In contrast, the target compound (MW 266.25) and the boronic ester derivative (MW 307.07) are smaller, favoring solubility and synthetic versatility.

Reactivity: The boronic ester group in 3-nitro-4-(dioxaborolan-2-yl)benzoic acid enables participation in Suzuki-Miyaura coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry . The target compound lacks this capability but may exhibit nucleophilic reactivity via its amino group.

Acidity and Solubility: The pKa of 4.04 for the target compound suggests moderate acidity, comparable to other benzoic acid derivatives. The triazine compound’s acidity is unreported, but its methoxy and phenoxy groups may reduce aqueous solubility compared to the boronic ester, which is likely more lipophilic.

Synthetic Utility: The triazine derivative was synthesized in quantitative yield under mild conditions (45°C, 1 hour), highlighting efficiency in triazine-based chemistry .

Limitations of Comparison

  • Data gaps (e.g., pKa, boiling points for some compounds) limit direct physicochemical comparisons.
  • Applications are inferred from structural motifs rather than explicit literature reports.

Actividad Biológica

3-Nitro-4-[(tetrahydro-2-furanylmethyl)amino]-benzoic acid (CAS Number: 309942-87-8) is a nitro-containing compound that has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₂H₁₄N₂O₅. It features a nitro group (-NO₂) that significantly influences its biological properties. The presence of the tetrahydro-2-furanylmethyl group enhances its lipophilicity, which may affect its pharmacokinetics and bioavailability.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₅
Molecular Weight270.25 g/mol
CAS Number309942-87-8
AppearanceWhite to off-white solid

Antimicrobial Activity

Nitro compounds are well-known for their antimicrobial properties. Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can damage bacterial DNA.

A study highlighted that derivatives of nitro compounds display potent activity against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 1 μM, indicating strong efficacy compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is attributed to its ability to inhibit key inflammatory mediators. For instance, it has been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical in the inflammatory response.

In vitro studies demonstrated that the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-1β in macrophages stimulated with lipopolysaccharides (LPS). This suggests a multi-target mechanism where the compound modulates several pathways involved in inflammation .

Antineoplastic Activity

Preliminary studies have suggested that this compound may possess antitumor properties. The nitro group can act as a pharmacophore, enhancing interactions with nucleophilic sites on proteins involved in cell proliferation and survival.

In a specific case study involving cancer cell lines, treatment with this compound led to a significant reduction in cell viability and induced apoptosis in human breast cancer cells. The mechanism was linked to oxidative stress and subsequent activation of apoptotic pathways .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various nitro compounds, including this compound, against Candida krusei. The results indicated an MIC of 1 μM, showcasing its potential as an effective antifungal agent compared to traditional treatments .
  • Inflammation Reduction : In a controlled laboratory setting, the compound was tested on LPS-stimulated macrophages. Results showed a significant decrease in TNF-α production by up to 50% at concentrations as low as 10 µM, highlighting its potential use in treating inflammatory diseases .
  • Cancer Cell Study : In vitro studies on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell proliferation, with IC50 values around 20 µM. This suggests that further investigation into its antitumor mechanisms is warranted .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.